4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline
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Overview
Description
4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline typically involves the condensation of indole derivatives with aniline derivatives under specific reaction conditions. One common method involves the use of a condensation reaction between indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole-2-one: Another indole derivative with similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: A compound with similar structural features and biological properties.
Uniqueness
4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline stands out due to its unique combination of the indole and aniline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
87866-85-1 |
---|---|
Molecular Formula |
C27H23N3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-yliminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N3/c1-3-10-24(11-4-1)30(25-12-5-2-6-13-25)26-17-15-22(16-18-26)21-28-29-20-19-23-9-7-8-14-27(23)29/h1-18,21H,19-20H2 |
InChI Key |
BDOREOQUMBEBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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